4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride
Description
Chemical Structure and Properties
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride is a heterocyclic compound featuring a thiazole ring substituted with a chloromethyl group at position 4 and a morpholine moiety at position 2. Its molecular formula is C₈H₁₂Cl₂N₂OS, with a molecular weight of 227.16 g/mol (as hydrochloride) . The compound is structurally characterized by the planar thiazole core, with the morpholine ring contributing to its polar surface area (53.6 Ų) and hydrogen-bonding capacity (4 hydrogen bond acceptors) . The chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions .
Synthesis
The compound is synthesized via alkylation or coupling reactions. For example, 4-(2-chloroethyl)morpholine hydrochloride (a structural analog) is prepared by reacting morpholine with 2-chloroethylamine hydrochloride under basic conditions . Similar methodologies may apply to the target compound, leveraging thiazole-thione precursors and chloroalkylating agents .
Properties
CAS No. |
256657-95-1 |
|---|---|
Molecular Formula |
C8H12Cl2N2OS |
Molecular Weight |
255.16 g/mol |
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine;hydrochloride |
InChI |
InChI=1S/C8H11ClN2OS.ClH/c9-5-7-6-13-8(10-7)11-1-3-12-4-2-11;/h6H,1-5H2;1H |
InChI Key |
FWPCICGNDIHZBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)CCl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride typically involves the reaction of 4-(chloromethyl)-1,3-thiazole with morpholine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The thiazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols.
Oxidation reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution reactions: Products include derivatives with various functional groups replacing the chloromethyl group.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is primarily utilized in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential to target inflammatory processes and microbial infections. Research indicates that the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), thereby reducing pro-inflammatory mediators' production. This mechanism positions it as a candidate for developing anti-inflammatory drugs and antibiotics.
Case Studies
- Anti-inflammatory Agents : Studies have demonstrated that derivatives of 4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride exhibit significant activity against inflammation in vitro and in vivo models.
- Antimicrobial Activity : Research has shown promising results concerning its efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis. Its chloromethyl group allows for substitution reactions with various nucleophiles, leading to the formation of complex molecular architectures. This versatility makes it valuable in synthesizing novel compounds with tailored biological activities.
Reactions and Products
- Substitution Reactions : The chloromethyl group can be replaced by amines, thiols, or alcohols to create new derivatives.
- Oxidation and Reduction : The thiazole ring can participate in redox reactions, facilitating further transformations.
Materials Science
Development of New Materials
Research into the material properties of this compound has indicated its potential use in creating innovative materials. Its unique chemical properties may lead to applications in coatings, polymers, and other advanced materials that require specific functional characteristics.
Mechanism of Action
The mechanism of action of 4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound can inhibit enzymes like cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between 4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride and structurally related compounds:
*Estimated based on substituent contributions.
Key Observations
Substituent Effects on Reactivity: The chloromethyl group in the target compound confers higher electrophilicity compared to the 4-chlorophenyl group in its analog . This makes it more reactive in SN2 reactions, such as coupling with amines or thiols .
Biological Activity :
- The 4-chlorophenyl analog exhibits antifungal properties due to its lipophilic aromatic ring (LogP = 3.3), enhancing membrane penetration .
- 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]guanidine shows antimicrobial activity, attributed to the guanidine group’s ability to disrupt bacterial cell walls .
Thermodynamic and Crystallographic Data :
- Crystallographic studies on isostructural thiazole derivatives (e.g., fluorophenyl-substituted analogs) reveal planar molecular geometries with perpendicular aryl groups, influencing packing efficiency and solubility .
Synthetic Utility :
- The target compound’s chloromethyl group is pivotal in synthesizing morpholine-thiazole hybrids , which are explored as kinase inhibitors or Sigma-1 receptor ligands .
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine serves as a critical impurity in β-blocker production, emphasizing the role of heterocycle choice in drug stability .
Biological Activity
4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride is a compound characterized by its thiazole and morpholine structures, which are known for diverse biological activities. This article reviews the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential therapeutic applications.
Thiazole derivatives, including this compound, exhibit a range of biochemical interactions:
- Enzyme Interaction : These compounds have been shown to interact with various enzymes, influencing metabolic pathways and cellular functions.
- Cellular Effects : They affect cell signaling pathways and gene expression, potentially altering cellular metabolism and proliferation.
The biological activity of thiazole derivatives is primarily attributed to their ability to bind to biomolecules and modulate their functions. The mechanisms include:
- Enzyme Inhibition : Compounds can inhibit specific enzymes, disrupting metabolic processes. For instance, some thiazole derivatives have shown promise as enzyme inhibitors in cancer therapy.
- Gene Expression Modulation : By binding to transcription factors or other regulatory proteins, these compounds can alter gene expression profiles.
Biological Activities
The compound's biological activities encompass a variety of effects:
- Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that this compound exhibits antibacterial activity comparable to standard antibiotics .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 μg/ml |
| Escherichia coli | 100 μg/ml |
| Candida albicans | 250 μg/ml |
- Anticancer Potential : The compound has been explored for its anticancer properties due to its ability to interfere with cellular processes involved in tumor growth. In vitro studies have shown cytotoxic effects against various cancer cell lines .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with an MIC lower than that of commonly used antibiotics like ampicillin and ciprofloxacin .
Investigation into Anticancer Effects
In another study focusing on the anticancer potential of thiazole derivatives, this compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating moderate activity against these cancer types .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[4-(chloromethyl)-1,3-thiazol-2-yl]morpholine hydrochloride, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. For example, chloromethyl thiazole intermediates can be coupled with morpholine derivatives under inert atmospheres. Key steps include:
- Step 1 : Use of sodium iodide in sulfolane at 110°C for nucleophilic substitution to form the thiazole-morpholine backbone .
- Step 2 : Hydrochloride salt formation via ethanol/water mixtures under controlled pH .
- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting solvent polarity (e.g., sulfolane for high-temperature stability) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the morpholine and thiazole ring connectivity, with attention to chloromethyl proton signals (~4.5–5.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with chlorine .
Q. What are the best practices for ensuring the stability of this compound under various experimental conditions?
- Methodology :
- Storage : Store desiccated at –20°C to prevent hydrolysis of the chloromethyl group.
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
- Solution Stability : Assess in buffered solutions (pH 3–9) using UV-Vis spectroscopy to identify pH-dependent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound?
- Methodology :
- Purity Validation : Re-analyze batches using elemental analysis and HPLC to rule out impurities (e.g., unreacted intermediates) .
- Comparative Bioassays : Test the compound alongside structurally similar analogs (e.g., 4-(4-chlorophenyl)thiazole derivatives) under standardized conditions (e.g., MIC assays for antimicrobial activity) .
- Computational Modeling : Perform molecular docking to compare binding affinities across biological targets (e.g., kinases or microbial enzymes) and identify key interactions .
Q. What strategies are recommended for elucidating the metabolic pathways of this compound in biological systems?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS. Focus on demethylation or oxidation of the morpholine ring .
- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic fate in rodent models .
- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic enzymes involved .
Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Systematic Substitution : Modify the chloromethyl group (e.g., replace with fluoromethyl or hydroxymethyl) and assess changes in bioactivity .
- 3D-QSAR Models : Use comparative molecular field analysis (CoMFA) to correlate substituent electronic properties with activity .
- Crystallography : Solve X-ray structures of target protein-ligand complexes to guide rational design .
Q. When encountering unexpected reaction outcomes during derivatization, what analytical approaches should be employed?
- Methodology :
- Mechanistic Probes : Use deuterated solvents (e.g., DMSO-d₆) in NMR to detect intermediates or byproducts .
- X-ray Diffraction : Characterize crystalline side products to identify structural anomalies .
- Kinetic Studies : Monitor reaction rates under varying temperatures to distinguish between kinetic vs. thermodynamic control .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodology :
- Solubility Screening : Use shake-flask methods with UV detection to measure partition coefficients (LogP) in octanol/water .
- Counterion Effects : Compare hydrochloride salt solubility with freebase forms in polar aprotic solvents (e.g., DMSO) .
- Temperature Dependence : Perform solubility assays at 25°C vs. 37°C to assess thermal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
